molecular formula C20H19ClN2O3 B2705135 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1207055-48-8

5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide

Cat. No. B2705135
CAS RN: 1207055-48-8
M. Wt: 370.83
InChI Key: KNARJMHGZLOXEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide, often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide is 370.83. Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide is not mentioned in the search results, quinoline derivatives are known for their wide range of biological activities. They are utilized in various areas of medicine and are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

5-chloro-2-methoxy-N-(3-quinolin-8-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-25-17-9-8-15(21)13-16(17)20(24)23-11-4-12-26-18-7-2-5-14-6-3-10-22-19(14)18/h2-3,5-10,13H,4,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNARJMHGZLOXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(3-(quinolin-8-yloxy)propyl)benzamide

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